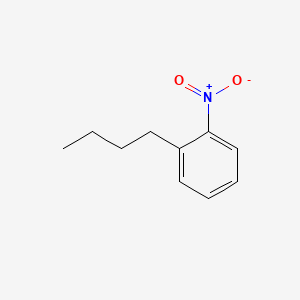

1-Butyl-2-nitrobenzene

Descripción general

Descripción

1-Butyl-2-nitrobenzene is an organic compound belonging to the family of nitrobenzenes. It has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a butyl group attached to the benzene ring at the first position and a nitro group at the second position. It is used primarily in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 1-Butyl-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Butyl-2-nitrobenzene has several notable applications across different fields:

Organic Chemistry

- Precursor for Synthesis : It serves as a precursor in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound is used to study electrophilic aromatic substitution reactions and the behavior of nitroaromatic compounds under various conditions.

Biological Studies

- Interaction with Biological Systems : Research has focused on how nitroaromatic compounds like this compound interact with biological systems, including their metabolic pathways and potential toxicity.

- Pharmacological Investigations : It is employed in studies related to drug development, particularly in evaluating the pharmacokinetics of nitroaromatic compounds.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in producing various dyes and pigments due to its stable chemical structure.

- Chemical Manufacturing : It plays a role in manufacturing other industrial chemicals, enhancing the production processes by providing specific reactivity profiles.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound as an intermediate in synthesizing anti-cancer agents. The compound was successfully reduced to form amine derivatives, which exhibited significant biological activity against cancer cell lines.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of nitroaromatic compounds included this compound. The study evaluated its degradation pathways in soil and water, highlighting the importance of understanding such compounds' ecological consequences.

Mecanismo De Acción

The mechanism of action of 1-butyl-2-nitrobenzene primarily involves its participation in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution and directs incoming electrophiles to the meta position relative to itself . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

1-Methyl-2-nitrobenzene: Similar structure but with a methyl group instead of a butyl group.

1-Ethyl-2-nitrobenzene: Similar structure but with an ethyl group instead of a butyl group.

1-Propyl-2-nitrobenzene: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-Butyl-2-nitrobenzene is unique due to the presence of the butyl group, which influences its physical and chemical properties, such as solubility and reactivity, compared to its shorter-chain analogs. The longer alkyl chain can also affect the compound’s interaction with biological systems and its applications in various fields .

Actividad Biológica

1-Butyl-2-nitrobenzene (C10H13NO2) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a butyl group at the 1-position. Its molecular weight is approximately 179.22 g/mol, and it typically appears as a liquid at room temperature .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential cytotoxic effects, anti-inflammatory properties, and interactions with biological systems.

Cytotoxicity

Studies have shown that nitro compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, research indicates that certain nitrobenzene derivatives can inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The cytotoxicity of this compound specifically has not been extensively documented; however, related nitro compounds have demonstrated significant effects.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Nitrobenzene | MCF-7 | 20 | Induction of apoptosis |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

Nitro compounds are known to influence inflammatory pathways. A recent study highlighted that nitrobenzene derivatives could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses. The potential of this compound in modulating these pathways remains an area for future exploration.

The mechanisms through which this compound exerts its biological effects are primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress and subsequent cellular damage or modulation of signaling pathways involved in inflammation and cancer progression.

Study on Nitro Compounds

A comprehensive review published in Nature Reviews discussed various nitro compounds, including their synthesis and biological activities. It was noted that the presence of the nitro group significantly enhances antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. While specific data on this compound was not provided, the trends observed in similar compounds suggest potential antimicrobial properties .

Toxicological Insights

Research conducted by the International Agency for Research on Cancer (IARC) outlined the toxicological profiles of nitrobenzene derivatives. It indicated that prolonged exposure to nitro compounds could lead to hematological alterations and organ-specific toxicity. Understanding these toxicological effects is crucial for assessing the safety profile of this compound in industrial applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-butyl-2-nitrobenzene with high purity and yield?

- Methodology : Optimize alkylation and nitration steps using controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For alkylation, employ Friedel-Crafts alkylation with 1-chlorobutane and benzene derivatives, followed by regioselective nitration at the ortho position using mixed acid (HNO₃/H₂SO₄). Ensure inert atmospheres to prevent side reactions. Characterize intermediates via TLC and GC-MS to confirm progression . Purity validation should include melting point analysis and HPLC (≥99% purity) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR and -NMR shifts for nitro and butyl groups).

- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-NO₂ vibrations (~870 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (m/z = 193 for C₁₀H₁₃NO₂) and fragmentation patterns .

Q. What solvent systems are optimal for studying the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Use aprotic solvents (e.g., DCM, DMF) to stabilize intermediates in nitration or halogenation. Polar solvents enhance nitro group reactivity, while nonpolar solvents (hexane) may favor alkyl chain interactions. Solvent effects on reaction kinetics can be quantified via UV-Vis spectroscopy or computational solvation models .

Advanced Research Questions

Q. How can thermodynamic parameters (e.g., ΔfH°, ΔcH°) for this compound be experimentally determined?

- Methodology :

- Combustion Calorimetry : Measure enthalpy of combustion (ΔcH°) in oxygenated bomb calorimeters. Correct for side reactions (e.g., incomplete combustion) using NIST-standardized protocols .

- DFT Calculations : Compare experimental ΔfH° (formation enthalpy) with computational results using Gaussian or ORCA software. Validate with isodesmic reactions to minimize systematic errors .

Q. What strategies resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Analytical Chemistry) and databases (NIST, PubChem). Identify outliers via statistical tests (Grubbs’ test).

- Experimental Replication : Reproduce conflicting syntheses under standardized conditions. Use high-field NMR (≥500 MHz) to resolve signal overlaps .

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodology :

- QSAR Modeling : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation rates. Validate using EPI Suite or TEST software.

- MD Simulations : Simulate hydrolysis or photolysis in aqueous environments (AMBER/CHARMM force fields). Track nitro group reduction pathways using redox potential calculations .

Q. What advanced analytical techniques quantify trace impurities in this compound samples?

- Methodology :

- GC×GC-TOFMS : Achieve ppb-level detection of alkylated byproducts (e.g., 1-butyl-3-nitrobenzene).

- ICP-MS : Monitor heavy metal catalysts (e.g., Fe, Cu) from synthesis.

- HPLC-DAD/ELSD : Resolve isomers using chiral columns (e.g., CHIRALPAK IA) with gradient elution .

Q. Methodological Best Practices

Q. How to ensure reproducibility of this compound synthesis across laboratories?

- Guidelines :

- Document reaction parameters (e.g., stirring rate, cooling gradients) in supplemental materials per Beilstein Journal standards .

- Use IUPAC nomenclature and CAS registry numbers (e.g., CAS: [Insert Number]) to avoid ambiguity .

- Share detailed spectral data (NMR, IR) in open-access formats .

Q. What ethical and safety protocols apply to handling nitroaromatic compounds like this compound?

- Protocols :

Propiedades

IUPAC Name |

1-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVIEXUVWMYRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221569 | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-55-5 | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7137-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG7T74H5V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.